molecular formula C8H15NO B2425659 (1-Cyclopropyl-3-methylazetidin-3-yl)methanol CAS No. 2375259-35-9

(1-Cyclopropyl-3-methylazetidin-3-yl)methanol

Cat. No. B2425659
CAS RN: 2375259-35-9
M. Wt: 141.214
InChI Key: LYRSFGTVLLLQPM-UHFFFAOYSA-N
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Description

“(1-Cyclopropyl-3-methylazetidin-3-yl)methanol” is an organic compound that has gained attention in scientific research due to its potential applications in various fields. It has a molecular weight of 141.21 .


Molecular Structure Analysis

The InChI code for “(1-Cyclopropyl-3-methylazetidin-3-yl)methanol” is 1S/C8H15NO/c1-8(6-10)4-9(5-8)7-2-3-7/h7,10H,2-6H2,1H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

“(1-Cyclopropyl-3-methylazetidin-3-yl)methanol” has a molecular weight of 141.21 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.

Scientific Research Applications

Catalysis and Organic Synthesis

  • Tris(triazolyl)methanol-Cu(I) Structure : A study by Ozcubukcu et al. (2009) highlights the synthesis of a new tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, forming a stable complex with CuCl, which catalyzes Huisgen 1,3-dipolar cycloadditions effectively (Ozcubukcu et al., 2009).

Mass Spectrometry in Stereomer Characterization

  • Characterization of Cyclopropane Amino Acids : Cristoni et al. (2000) demonstrated the utility of atmospheric pressure chemical ionization multi-stage mass spectrometry for characterizing stereoisomeric synthons of cyclopropane amino acids (Cristoni et al., 2000).

Chiral Catalysis

  • Enantiopure Azetidin-2-yl(diphenyl)methanol : A study by Wang et al. (2008) focused on the preparation of enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, showing its effectiveness in catalytic asymmetric addition of organozinc reagents to aldehydes (Wang et al., 2008).

Methylotrophy and Biotechnology Applications

  • Methylotrophy in Methylobacterium extorquens : The ability of methylotrophic bacteria like Methylobacterium extorquens to use methanol as a single source of carbon and energy was explored by Ochsner et al. (2014), highlighting methanol's value in biotechnology (Ochsner et al., 2014).

Methanol in Chemical Reactions

  • Electrochemical Utilization of Methanol : Liu et al. (2021) discussed an electrocatalytic protocol for synthesizing 2,3-dihydroquinazolin-4(1H)-one, utilizing methanol as the C1 source (Liu et al., 2021).

properties

IUPAC Name

(1-cyclopropyl-3-methylazetidin-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-8(6-10)4-9(5-8)7-2-3-7/h7,10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRSFGTVLLLQPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C2CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Cyclopropyl-3-methylazetidin-3-yl)methanol

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